molecular formula C16H21ClN4O2 B2677741 3-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-1-cyclopropylpyrrolidin-2-one CAS No. 2415453-10-8

3-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-1-cyclopropylpyrrolidin-2-one

Cat. No.: B2677741
CAS No.: 2415453-10-8
M. Wt: 336.82
InChI Key: APXYIRKYNXGLTG-UHFFFAOYSA-N
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Description

3-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-1-cyclopropylpyrrolidin-2-one is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a pyrimidine ring, a piperidine ring, and a cyclopropyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-1-cyclopropylpyrrolidin-2-one typically involves multiple steps:

    Formation of the Pyrimidine Ring: The initial step involves the synthesis of the 5-chloropyrimidine-2-ol. This can be achieved through the chlorination of pyrimidine-2-ol using reagents like phosphorus oxychloride (POCl3) under controlled conditions.

    Piperidine Ring Formation: The next step involves the formation of the piperidine ring. This can be done by reacting the 5-chloropyrimidine-2-ol with piperidine in the presence of a base such as sodium hydride (NaH) to form 5-chloropyrimidin-2-yl piperidine.

    Cyclopropyl Group Addition: The final step involves the introduction of the cyclopropyl group. This can be achieved by reacting the intermediate compound with cyclopropylamine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction reactions can occur at the pyrimidine ring, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloropyrimidine moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the function of various biological pathways. Its ability to interact with specific proteins and enzymes makes it valuable for understanding cellular processes.

Medicine

In medicine, 3-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-1-cyclopropylpyrrolidin-2-one has potential therapeutic applications. It can be used in the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-1-cyclopropylpyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloropyrimidin-2-yl piperidine: Shares the pyrimidine and piperidine rings but lacks the cyclopropyl group.

    Cyclopropylpyrrolidin-2-one: Contains the cyclopropyl and pyrrolidinone moieties but lacks the pyrimidine and piperidine rings.

Uniqueness

3-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-1-cyclopropylpyrrolidin-2-one is unique due to its combination of a pyrimidine ring, a piperidine ring, and a cyclopropyl group. This unique structure provides it with distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-1-cyclopropylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4O2/c17-11-9-18-16(19-10-11)23-13-3-6-20(7-4-13)14-5-8-21(15(14)22)12-1-2-12/h9-10,12-14H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXYIRKYNXGLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(C2=O)N3CCC(CC3)OC4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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